molecular formula C18H18ClFN2O4S B4180663 2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B4180663
M. Wt: 412.9 g/mol
InChI Key: GBBNMPPVYGFTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a morpholinylsulfonylphenyl group connected via an acetamide linkage. Its distinct molecular configuration makes it a subject of interest for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chloro-fluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-chloro-6-fluoroacetanilide.

    Introduction of the morpholinylsulfonyl group: The intermediate is then reacted with 4-morpholinylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 2-chloro-5-nitrobenzotrifluoride

Uniqueness

2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE stands out due to its combination of a chloro-fluorophenyl group and a morpholinylsulfonylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c19-16-5-2-6-17(20)15(16)12-18(23)21-13-3-1-4-14(11-13)27(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBNMPPVYGFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

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